2-Methyl-1-phenylpiperazine chemical properties
2-Methyl-1-phenylpiperazine chemical properties
An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine
Foreword
As a foundational scaffold in contemporary medicinal chemistry and a crucial intermediate in synthetic organic chemistry, 2-Methyl-1-phenylpiperazine presents a molecule of significant interest. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the rationale for the analytical and synthetic methodologies presented. By integrating established data with practical, field-proven insights, this document serves as a comprehensive technical resource, grounded in scientific integrity and supported by authoritative references.
Molecular Identity and Physicochemical Profile
2-Methyl-1-phenylpiperazine is a disubstituted piperazine derivative characterized by a phenyl group attached to one nitrogen atom and a methyl group at the adjacent carbon (position 2). This substitution pattern creates a chiral center at the C2 position, meaning the compound can exist as a racemate or as individual enantiomers.
Chemical Identifiers
A consistent and accurate identification is paramount in research and development. The primary identifiers for 2-Methyl-1-phenylpiperazine are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-1-phenylpiperazine | [1] |
| CAS Number | 2946-76-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Canonical SMILES | CC1CNCCN1C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | [1] |
| InChIKey | DCRJYZGRZCZYJZ-UHFFFAOYSA-N | [1] |
Molecular Structure
Caption: General synthetic workflow for phenylpiperazines.
Experimental Protocol: Cyclization Synthesis
This protocol is a representative example based on established methods for phenylpiperazine synthesis. [3][4]The causality for using a high-boiling point solvent like diethylene glycol monomethyl ether is to achieve the necessary temperature for the intramolecular cyclization to proceed efficiently.
Objective: To synthesize 2-Methyl-1-phenylpiperazine via cyclization.
Materials:
-
N-Phenyl-1,2-diaminopropane
-
Bis(2-chloroethyl)amine hydrochloride
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Diethylene glycol monomethyl ether (solvent)
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Sodium carbonate (base)
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Toluene (extraction solvent)
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Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-Phenyl-1,2-diaminopropane (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Solvent Addition: Add diethylene glycol monomethyl ether to the flask to create a stirrable slurry.
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Heating: Heat the reaction mixture to a high temperature (e.g., 150-160 °C) and maintain for 12-24 hours. The high temperature is crucial for driving the double nucleophilic substitution required for ring formation.
-
Workup: Cool the mixture to room temperature. Dilute with water and basify with a saturated solution of sodium carbonate until pH > 10 to neutralize the hydrochloride salt and deprotonate any remaining amines.
-
Extraction: Extract the aqueous layer three times with toluene. The product is more soluble in the organic phase.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 2-Methyl-1-phenylpiperazine.
Spectral and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The primary methods for a molecule like 2-Methyl-1-phenylpiperazine are NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Data Summary
| Technique | Observation |
| ¹H NMR | Signals expected for aromatic protons (phenyl group), piperazine ring protons (CH and CH₂), and a distinct doublet for the methyl group. [1] |
| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the piperazine ring, and the methyl carbon. [5] |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 176. A key fragmentation is the cleavage of the piperazine ring, often resulting in a characteristic ion from the loss of a C₂H₄N fragment. [6][7] |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), N-H stretching (secondary amine), and C-N stretching bands are characteristic. [1] |
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenylpiperazine derivatives. [8] Objective: To identify and confirm the presence of 2-Methyl-1-phenylpiperazine in a sample.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MSD: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
If necessary, dilute the stock solution to a final concentration of ~10-100 µg/mL.
-
Inject 1 µL into the GC-MS system.
Data Analysis:
-
The retention time of the analyte peak should be compared to that of a certified reference standard.
-
The obtained mass spectrum should be compared to a library spectrum or the known fragmentation pattern. Key fragments to look for include the molecular ion (m/z 176) and ions corresponding to the phenylpiperazine core.
Reactivity, Applications, and Safety
Chemical Reactivity
The reactivity of 2-Methyl-1-phenylpiperazine is dominated by the two nitrogen atoms:
-
N4 (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and sulfonation. This position is a common point for modification in drug discovery to explore structure-activity relationships. [3][4]* N1 (Tertiary Anilinic Amine): The lone pair on this nitrogen is delocalized into the phenyl ring, making it significantly less basic and nucleophilic than the N4 nitrogen. It is generally unreactive under standard conditions.
Applications in Research and Development
While 2-Methyl-1-phenylpiperazine itself has no known therapeutic use, the phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. [9]Its derivatives have been investigated for a vast range of biological activities.
-
CNS Agents: Many phenylpiperazine derivatives interact with central nervous system targets, including serotonin and dopamine receptors. [10]* Antimicrobial/Antifungal Agents: The piperazine ring is incorporated into various compounds designed to combat microbial and fungal infections. [11]* Acaricidal Agents: Specific substitutions on the phenylpiperazine core have led to compounds with potent activity against mites. [3]* Synthetic Intermediate: It serves as a building block for more complex molecules. For example, the related compound 1-methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine. [12][13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-1-phenylpiperazine presents specific hazards.
-
GHS Classification:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98086, 2-Methyl-1-phenylpiperazine. Available at: [Link]
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Kuujia (2024). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Available at: [Link]
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Kim, J., et al. (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]
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MDPI (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
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Royal Society of Chemistry (2013). An effective GC-MS method for the separation and identification of piperazines in street samples. Analytical Methods. Available at: [Link]
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SpectraBase (2025). 2-Methyl-1-phenylpiperazine [13C NMR]. Available at: [Link]
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ResearchGate (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available at: [Link]
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Springer (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]
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Revue Roumaine de Chimie (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
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ResearchGate (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
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MDPI (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Separations. Available at: [Link]
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ResearchGate (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Available at: [Link]
- Google Patents (2004). A process for preparing 1-methyl-3-phenylpiperazine.
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MDPI (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals. Available at: [Link]
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Wikipedia (2024). 1-Phenylpiperazine. Available at: [Link]
- Google Patents (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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Royal Society of Chemistry (2001). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research (2013). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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U.S. Drug Enforcement Administration (DEA). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Available at: [Link]
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ResearchGate (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]
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ResearchGate (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]
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ChemicalRegister (2024). CAS 5271-27-2 Drug Information. Available at: [Link]
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